![molecular formula C20H16BrN3O7 B4911706 (5E)-1-(2H-1,3-Benzodioxol-5-YL)-5-{[4-bromo-5-(morpholin-4-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B4911706.png)
(5E)-1-(2H-1,3-Benzodioxol-5-YL)-5-{[4-bromo-5-(morpholin-4-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione
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Overview
Description
The compound (5E)-1-(2H-1,3-Benzodioxol-5-YL)-5-{[4-bromo-5-(morpholin-4-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione is a complex organic molecule featuring a benzodioxole ring, a brominated furan ring, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(2H-1,3-Benzodioxol-5-YL)-5-{[4-bromo-5-(morpholin-4-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and furan intermediates, followed by bromination and subsequent coupling with the morpholine derivative. The final step involves the formation of the diazinane-2,4,6-trione core under controlled conditions, such as specific temperature and pH levels .
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(2H-1,3-Benzodioxol-5-YL)-5-{[4-bromo-5-(morpholin-4-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom on the furan ring
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(5E)-1-(2H-1,3-Benzodioxol-5-YL)-5-{[4-bromo-5-(morpholin-4-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and coatings .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: A compound structurally similar to vitamin E
Uniqueness
(5E)-1-(2H-1,3-Benzodioxol-5-YL)-5-{[4-bromo-5-(morpholin-4-YL)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione: is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(5E)-1-(1,3-benzodioxol-5-yl)-5-[(4-bromo-5-morpholin-4-ylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O7/c21-14-9-12(31-19(14)23-3-5-28-6-4-23)8-13-17(25)22-20(27)24(18(13)26)11-1-2-15-16(7-11)30-10-29-15/h1-2,7-9H,3-6,10H2,(H,22,25,27)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYPUIFXYWSUEW-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(O2)C=C3C(=O)NC(=O)N(C3=O)C4=CC5=C(C=C4)OCO5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(O2)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC5=C(C=C4)OCO5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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